2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors.
作用機序
TAK-659 acts as a selective inhibitor of BTK, ITK, and TXK kinases. BTK is a key mediator of B-cell receptor signaling, and its inhibition by TAK-659 can lead to the suppression of B-cell activation and proliferation. ITK and TXK are essential kinases for T-cell activation and proliferation, and their inhibition by TAK-659 can lead to the suppression of T-cell-mediated immune responses. TAK-659 also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent anti-tumor activity in various cancer cell lines such as diffuse large B-cell lymphoma, mantle cell lymphoma, and chronic lymphocytic leukemia. TAK-659 also exhibits potent anti-inflammatory activity in various animal models of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. TAK-659 has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in these animal models.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments such as its high potency and selectivity for BTK, ITK, and TXK kinases. TAK-659 also exhibits good pharmacokinetic properties such as high oral bioavailability and long half-life. However, TAK-659 has some limitations for lab experiments such as its poor solubility in aqueous solutions and its potential for off-target effects on other kinases.
将来の方向性
Several future directions for the research on TAK-659 can be identified. Firstly, the development of more potent and selective BTK inhibitors can lead to the improvement of therapeutic efficacy and safety of TAK-659. Secondly, the combination of TAK-659 with other targeted therapies can lead to the enhancement of anti-tumor and anti-inflammatory effects. Thirdly, the investigation of the potential off-target effects of TAK-659 on other kinases can lead to the identification of new therapeutic targets. Lastly, the clinical trials of TAK-659 in various diseases can lead to the validation of its therapeutic potential and safety.
Conclusion:
In conclusion, TAK-659 is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of TAK-659 has been optimized, and its potency and selectivity for BTK, ITK, and TXK kinases have been extensively studied. TAK-659 exhibits potent anti-tumor and anti-inflammatory effects, and its future directions for research include the development of more potent and selective inhibitors, combination with other targeted therapies, investigation of off-target effects, and clinical trials in various diseases.
合成法
The synthesis of TAK-659 involves the reaction of 2-aminobenzamide with 4-tert-butylphenylacetic acid in the presence of coupling reagents such as EDC and HOBt. The resulting intermediate is then reacted with pyridine-3-methanol to obtain the final product, TAK-659. The synthesis of TAK-659 has been reported in several research articles, and its purity and yield have been optimized through various methods.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. Several preclinical studies have shown that TAK-659 exhibits potent inhibitory activity against various kinases such as BTK, ITK, and TXK. These kinases play a crucial role in the activation and proliferation of immune cells, and their inhibition by TAK-659 can lead to the suppression of inflammatory responses and autoimmune diseases.
特性
IUPAC Name |
2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-26(2,3)21-13-10-19(11-14-21)12-15-24(30)29-23-9-5-4-8-22(23)25(31)28-18-20-7-6-16-27-17-20/h4-11,13-14,16-17H,12,15,18H2,1-3H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEUOSWOWBJFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。